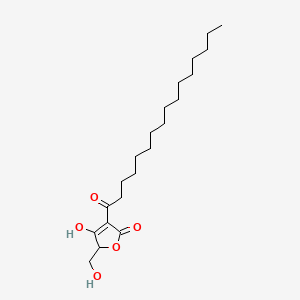

(Rac)-RK-682

Description

Properties

IUPAC Name |

4-hexadecanoyl-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(23)19-20(24)18(16-22)26-21(19)25/h18,22,24H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTSLHQKWLYYAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Rac)-RK-682 Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-RK-682, a racemic mixture of the natural product RK-682 isolated from microbial metabolites, is a potent inhibitor of protein tyrosine phosphatases (PTPs). PTPs are a crucial class of enzymes that, in conjunction with protein tyrosine kinases, regulate the phosphorylation state of tyrosine residues on proteins. This dynamic process governs a multitude of cellular activities, including signal transduction, cell cycle progression, and metabolism. Dysregulation of PTP activity is implicated in numerous diseases, such as cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, cellular effects, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: Protein Tyrosine Phosphatase Inhibition

This compound exerts its biological effects primarily through the inhibition of various protein tyrosine phosphatases. Its inhibitory profile is broad, affecting multiple members of the PTP superfamily. The core of its inhibitory action is believed to involve the tetronic acid moiety, which likely interacts with the active site of the phosphatases.

Molecular Targets and Inhibitory Potency

This compound has been demonstrated to inhibit several key PTPs with varying degrees of potency. The half-maximal inhibitory concentrations (IC50) for some of these enzymes are summarized in the table below.

| Target Enzyme | IC50 (µM) | Reference |

| Cell division cycle 25B (CDC-25B) | 0.7 | [1] |

| Vaccinia H1-Related (VHR) Phosphatase | 2.0 | [2] |

| Protein Tyrosine Phosphatase 1B (PTP-1B) | 8.6 | [1] |

| Low Molecular Weight PTP (LMW-PTP) | 12.4 | [1] |

| CD45 | 54 | [2] |

Table 1: Inhibitory Potency (IC50) of this compound against various Protein Tyrosine Phosphatases.

Kinetic studies have revealed that the inhibition of VHR by RK-682 is competitive with respect to the substrate, and intriguingly, it has been proposed that two molecules of RK-682 are required to inhibit one molecule of the VHR enzyme. This suggests a potentially complex binding mechanism that may involve both the active site and allosteric sites on the enzyme.

It is also important to note that the mechanism of inhibition by this compound may be more complex than simple competitive binding. Some studies suggest a "promiscuous" inhibition model, where the molecule can form aggregates and bind to protein surfaces outside of the catalytic site, contributing to its inhibitory effect. The presence of divalent cations, such as Mg2+, has also been shown to influence its inhibitory activity.

Cellular Effects of this compound

The inhibition of key PTPs by this compound leads to significant downstream cellular consequences, most notably affecting cell cycle progression and intracellular signaling pathways.

Cell Cycle Arrest at G1/S Transition

A hallmark cellular effect of this compound is the arrest of the mammalian cell cycle at the G1/S transition.[2] This blockage prevents cells from entering the DNA synthesis (S) phase, thereby halting proliferation. This effect is a direct consequence of the inhibition of PTPs that are critical for the G1 to S phase progression, such as CDC25B. CDC25 phosphatases are responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs), which are the master regulators of the cell cycle. By inhibiting CDC25B, this compound prevents the activation of CDK2, a key kinase required for the G1/S transition. This leads to the accumulation of cells in the G1 phase.

The G1/S checkpoint is tightly regulated by the interplay of cyclins and CDKs. Specifically, the activity of the Cyclin D-CDK4/6 complex and subsequently the Cyclin E-CDK2 complex is essential for the phosphorylation of the Retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication. By inhibiting the upstream activators of this pathway, this compound effectively maintains Rb in its active, hypophosphorylated state, thus preventing cell cycle progression.

Modulation of MAPK Signaling Pathway

This compound is also known to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, primarily through its inhibition of VHR. VHR is a dual-specificity phosphatase that dephosphorylates and inactivates Extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK pathway. The MAPK pathway is a critical signaling route that transmits signals from cell surface receptors to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, and survival.

By inhibiting VHR, this compound is expected to lead to a sustained phosphorylation and activation of ERK1/2. This prolonged activation of the MAPK pathway can have varied cellular outcomes depending on the cellular context, ranging from promoting proliferation to inducing cell cycle arrest or senescence. The specific effect of RK-682 on ERK1/2 phosphorylation and its downstream consequences require further detailed investigation in various cell types.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This protocol describes a general method for measuring the inhibitory activity of this compound against PTPs using the chromogenic substrate p-nitrophenyl phosphate (pNPP).

Materials:

-

Recombinant human PTP1B or other PTP of interest

-

This compound

-

pNPP (p-nitrophenyl phosphate)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.0), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the Assay Buffer.

-

In a 96-well plate, add 10 µL of each this compound dilution to triplicate wells. Include a vehicle control (DMSO) and a no-inhibitor control.

-

Add 80 µL of Assay Buffer containing the PTP enzyme to each well. The final enzyme concentration should be determined empirically to yield a linear reaction rate.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of pNPP solution to each well. The final concentration of pNPP should be at or near the Km for the specific PTP.

-

Immediately measure the absorbance at 405 nm in a kinetic mode for 15-30 minutes at 37°C.

-

The rate of pNPP hydrolysis is determined from the linear portion of the reaction curve.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution of a chosen cell line using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cell line of interest (e.g., a cancer cell line)

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48 hours). Include a vehicle-treated control.

-

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with ice-cold PBS.

-

Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and collect the emission fluorescence at approximately 617 nm.

-

Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol describes the detection of phosphorylated ERK1/2 levels in cells treated with this compound by western blotting.

Materials:

-

Cell line of interest

-

This compound

-

Complete cell culture medium

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at various concentrations and for different time points. Include a vehicle-treated control.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

Quantify the band intensities to determine the relative change in ERK1/2 phosphorylation.

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway illustrating the inhibitory effect of this compound on VHR, leading to increased ERK1/2 phosphorylation.

Experimental Workflow for PTP Inhibition Assay

Caption: Workflow for determining the inhibitory potency of this compound on PTPs.

Logical Relationship in Cell Cycle Arrest by this compound

Caption: Logical flow of events leading to G1 cell cycle arrest by this compound.

Conclusion

This compound is a multifaceted inhibitor of protein tyrosine phosphatases with significant effects on cell cycle progression and intracellular signaling. Its ability to target multiple PTPs, including CDC25B and VHR, underscores its potential as a tool for studying cellular regulation and as a lead compound for the development of novel therapeutics. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the biological activities and therapeutic potential of this compound and its analogs. Future studies should focus on elucidating the precise molecular interactions of this compound with its targets and on comprehensively characterizing its effects on various signaling networks in different cellular contexts to fully unlock its potential.

References

- 1. Design and synthesis of a dimeric derivative of RK-682 with increased inhibitory activity against VHR, a dual-specificity ERK phosphatase: implications for the molecular mechanism of the inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Protein-tyrosine Phosphatase 1B (PTP1B) Mediates Ubiquitination and Degradation of Bcr-Abl Protein - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-RK-682: A Technical Guide for Researchers

(Rac)-RK-682 , a racemic mixture of the natural product RK-682, is a notable inhibitor of protein tyrosine phosphatases (PTPs). This guide provides a comprehensive overview of its biochemical properties, experimental protocols for its study, and its impact on cellular signaling pathways, tailored for researchers, scientists, and drug development professionals.

Core Properties and Mechanism of Action

This compound, with the chemical formula C₂₁H₃₆O₅ and a molecular weight of 368.51 g/mol , functions as a competitive inhibitor of several protein tyrosine phosphatases. Its inhibitory action is central to its biological effects, which include the arrest of the mammalian cell cycle at the G1 phase.[1]

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified against a range of PTPs. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

| Target Phosphatase | IC₅₀ (μM) |

| Protein Tyrosine Phosphatase 1B (PTP-1B) | 8.6 |

| Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) | 12.4 |

| Cell Division Cycle 25B (CDC-25B) | 0.7 |

| CD45 | 54 |

| Vaccinia H1-Related (VHR) / DUSP3 | 2.0 |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below. These protocols are based on established methods in the field and are intended to be adapted for specific experimental contexts.

Protein Tyrosine Phosphatase (PTP) Inhibition Assay (Colorimetric)

This protocol describes a general method for measuring PTP activity and its inhibition using the chromogenic substrate p-nitrophenyl phosphate (pNPP).

Materials:

-

Recombinant PTP enzyme (e.g., PTP-1B, LMW-PTP, CDC25B)

-

This compound

-

Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)

-

p-Nitrophenyl phosphate (pNPP) solution (e.g., 2 mM in assay buffer)

-

Stop Solution (e.g., 1 M NaOH)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the diluted this compound solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the recombinant PTP enzyme to each well (except the negative control) and incubate for a pre-determined time (e.g., 10-30 minutes) at 37°C.

-

Initiate the phosphatase reaction by adding the pNPP substrate solution to all wells.

-

Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in a cell line (e.g., human B cell leukemia cell line, Ball-1) treated with this compound.[1]

Materials:

-

Ball-1 cells

-

This compound

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Culture Ball-1 cells to the desired density.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include an untreated control.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Gate the cell populations based on their DNA content (fluorescence intensity) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and a typical experimental workflow for its characterization.

References

(Rac)-RK-682: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Activity

Introduction

(Rac)-RK-682, a racemate of the natural product RK-682, is a potent inhibitor of protein tyrosine phosphatases (PTPases). First isolated from microbial metabolites, this compound has garnered significant interest within the scientific community for its ability to modulate cellular signaling pathways, particularly those governing cell cycle progression. This technical guide provides an in-depth overview of the discovery, origin, and biological characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Origin

RK-682, chemically identified as 3-hexadecanoyl-5-hydroxymethyl-tetronic acid, was originally isolated from the mycelia of Streptomyces sp. 88-682.[1] The discovery stemmed from a screening program aimed at identifying novel inhibitors of protein tyrosine phosphatases from microbial sources.[2] The producing organism, a member of the actinomycetes, highlights the rich diversity of bioactive secondary metabolites within this bacterial genus.

Data Presentation: Inhibitory Activity of this compound

This compound exhibits inhibitory activity against a range of protein tyrosine phosphatases. The following table summarizes the quantitative data on its half-maximal inhibitory concentrations (IC50) against various PTPases.

| Target PTPase | IC50 (µM) | Reference |

| CD45 | 54 | [2] |

| VHR (Vaccinia H1-Related) | 2.0 | [2] |

| PTP-1B (Protein Tyrosine Phosphatase 1B) | 8.6 | |

| LMW-PTP (Low Molecular Weight PTP) | 12.4 | |

| CDC25B (Cell Division Cycle 25B) | 0.7 |

Experimental Protocols

Fermentation and Isolation of RK-682 from Streptomyces sp. 88-682

a. Fermentation:

-

Inoculation: A seed culture of Streptomyces sp. 88-682 is prepared by inoculating a suitable liquid medium (e.g., yeast extract-malt extract broth) and incubating for 2-3 days at 28°C with shaking.

-

Production Culture: The seed culture is then used to inoculate a larger production medium. A typical production medium consists of soluble starch, glucose, peptone, yeast extract, and inorganic salts. The fermentation is carried out for 5-7 days at 28°C with aeration and agitation.

b. Extraction:

-

The fermentation broth is harvested and the mycelia are separated from the supernatant by centrifugation or filtration.

-

The mycelial cake is extracted with an organic solvent such as methanol or acetone to obtain a crude extract containing RK-682.

-

The solvent is evaporated under reduced pressure to yield the crude extract.

c. Purification:

-

The crude extract is subjected to a series of chromatographic techniques for purification.

-

Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing RK-682, as identified by thin-layer chromatography (TLC) and bioassay, are further purified by reversed-phase preparative HPLC (e.g., using a C18 column with a water-acetonitrile gradient) to yield pure RK-682.

Structure Elucidation of RK-682

The chemical structure of RK-682 was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule and their neighboring atoms.

-

¹³C NMR: Identifies the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) spectrum shows correlations between protons and carbons that are two or three bonds away.

-

In Vitro Protein Tyrosine Phosphatase (PTPase) Inhibition Assay

The inhibitory activity of this compound against PTPases such as VHR and CD45 can be determined using a colorimetric or fluorometric assay.

-

Materials:

-

Purified recombinant human VHR or CD45 enzyme.

-

p-Nitrophenyl phosphate (pNPP) as a substrate.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).

-

This compound dissolved in DMSO.

-

96-well microplate.

-

Microplate reader.

-

-

Procedure:

-

Add assay buffer to the wells of a 96-well plate.

-

Add varying concentrations of this compound to the wells. A control with DMSO alone is also included.

-

Add the PTPase enzyme to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the pNPP substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Mandatory Visualization

Signaling Pathway of RK-682-Induced G1/S Cell Cycle Arrest

Caption: RK-682 induces G1/S arrest by inhibiting VHR and CD45.

Experimental Workflow for this compound Discovery and Characterization

References

(Rac)-RK-682 protein tyrosine phosphatase inhibitor

(Rac)-RK-682 , a racemic mixture of the natural product RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid), is a well-documented inhibitor of protein tyrosine phosphatases (PTPs). This guide provides an in-depth overview of this compound, including its biochemical properties, experimental protocols for its use, and its effects on key signaling pathways. It is intended for researchers, scientists, and drug development professionals working in the field of signal transduction and drug discovery.

Biochemical Data

This compound exhibits inhibitory activity against a range of protein tyrosine phosphatases. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against several key PTPs. It is important to note that the inhibitory activity of RK-682 can be influenced by its tendency to form aggregates in aqueous solutions, a phenomenon that may lead to promiscuous inhibition.[1] Researchers should exercise caution and consider the use of detergents in their assays to mitigate this effect.[1]

| Target Phosphatase | IC50 (µM) | Reference |

| Protein Tyrosine Phosphatase 1B (PTP-1B) | 8.6 | [1] |

| Low Molecular Weight PTP (LMW-PTP) | 12.4 | [1] |

| Cell Division Cycle 25B (CDC-25B) | 0.7 | [1] |

| CD45 | 54 | [2] |

| Vaccinia H1-Related (VHR/DUSP3) | 2.0 | [2] |

Mechanism of Action and Cellular Effects

This compound functions as a competitive inhibitor of PTPs.[3] Kinetic analysis has suggested that two molecules of RK-682 may be required to inhibit one molecule of the VHR phosphatase.[3] By inhibiting PTPs, this compound prevents the dephosphorylation of tyrosine residues on their substrate proteins, thereby modulating their activity and downstream signaling.

In cellular contexts, this compound has been shown to increase the overall level of protein tyrosine phosphorylation.[2] A significant cellular effect of RK-682 is the induction of cell cycle arrest at the G1/S transition.[2] This is in contrast to other PTP inhibitors like sodium orthovanadate, which typically cause a G2/M phase arrest.[2]

Signaling Pathways Modulated by this compound

The inhibitory action of this compound on specific PTPs leads to the modulation of several critical signaling pathways. The following diagrams illustrate the points of intervention for the PTPs targeted by this compound.

Experimental Protocols

The following section provides detailed methodologies for key experiments involving this compound.

In Vitro PTP Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on a purified protein tyrosine phosphatase, such as PTP1B, using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

-

Purified recombinant PTP (e.g., PTP1B)

-

This compound

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM DTT, 1 mM EDTA

-

p-Nitrophenyl phosphate (pNPP) solution (e.g., 100 mM stock in water)

-

Stop Solution: 2 M NaOH

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer. Recommended starting concentrations range from 0.1 µM to 100 µM.

-

To each well of a 96-well plate, add 20 µL of the appropriate this compound dilution or vehicle control (e.g., DMSO).

-

Add 60 µL of the purified PTP solution (e.g., 50 nM final concentration) to each well and incubate for 15 minutes at 30°C.

-

Initiate the reaction by adding 20 µL of pNPP solution (e.g., 10 mM final concentration).

-

Incubate the plate at 30°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 2 M NaOH to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Note on Promiscuity: To address the potential for aggregate-based inhibition, it is advisable to perform the assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer.[1]

Cell Viability (MTT) Assay

This protocol outlines the use of the MTT assay to assess the effect of this compound on the viability of a chosen cell line.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. Recommended starting concentrations range from 1 µM to 100 µM.

-

Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound or vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

70% Ethanol (ice-cold)

-

RNase A (10 mg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) or vehicle control for 24 hours.

-

Harvest the cells by trypsinization and wash them with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.

-

Add 500 µL of PI staining solution and incubate in the dark for 15 minutes at room temperature.

-

Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).

Chemical Synthesis

The active enantiomer of RK-682, (R)-3-hexadecanoyl-5-hydroxymethyltetronic acid, has been synthesized asymmetrically. The synthesis involves the use of a chiral starting material, and a key step is the acylation of a tetronic acid precursor. It has been noted that the natural product RK-682 is the calcium salt of the active compound, and this salt can form during purification on silica gel.

Conclusion

This compound is a valuable tool for studying the roles of protein tyrosine phosphatases in cellular signaling. Its ability to inhibit multiple PTPs allows for the investigation of a broad range of cellular processes, including cell cycle regulation and growth factor signaling. However, researchers should be mindful of its potential for promiscuous inhibition due to aggregation and design their experiments accordingly. The protocols and pathway diagrams provided in this guide offer a comprehensive resource for the effective use of this compound in a research setting.

References

- 1. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of a dimeric derivative of RK-682 with increased inhibitory activity against VHR, a dual-specificity ERK phosphatase: implications for the molecular mechanism of the inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-RK-682: A Technical Guide to its Biological Activity and Inhibitory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-RK-682, the racemic form of the natural product RK-682 isolated from Streptomyces sp. 88-682, is a potent inhibitor of protein tyrosine phosphatases (PTPs).[1] This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its inhibitory effects on various enzymes, its impact on cellular signaling pathways, and detailed protocols for its experimental evaluation.

Core Biological Activity: Protein Tyrosine Phosphatase Inhibition

This compound is a competitive inhibitor of several protein tyrosine phosphatases, playing a crucial role in modulating signaling pathways that are fundamental to cell growth, differentiation, and immune response.[2]

Quantitative Inhibition Data

The inhibitory potency of this compound against various PTPs has been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Target Enzyme | IC50 (µM) |

| Vaccinia H1-Related (VHR) Phosphatase | 2.0[1] |

| CD45 | 54[1] |

| Protein Tyrosine Phosphatase 1B (PTP-1B) | 8.6[3] |

| Low Molecular Weight PTP (LMW-PTP) | 12.4[3] |

| Cell Division Cycle 25B (CDC-25B) | 0.7[3] |

It is important to note that while potent, some studies suggest that RK-682 may act as a promiscuous inhibitor by forming aggregates that lead to enzyme inhibition.[4] Therefore, careful consideration of experimental conditions is crucial when interpreting inhibition data.

Impact on Cellular Signaling Pathways

The inhibition of specific PTPs by this compound has significant downstream effects on cellular signaling cascades.

VHR Inhibition and the ERK Signaling Pathway

VHR is a dual-specificity phosphatase that dephosphorylates and inactivates Extracellular signal-regulated kinases (ERK1/2), key components of the MAPK/ERK signaling pathway.[2] By inhibiting VHR, this compound maintains ERK1/2 in its phosphorylated, active state, thereby prolonging downstream signaling that influences cell proliferation and differentiation.

CD45 Inhibition and the Lck Signaling Pathway

CD45 is a critical phosphatase in T-cell activation, where it dephosphorylates and activates the Src family kinase Lck. Lck is a key initiator of the T-cell receptor (TCR) signaling cascade. Inhibition of CD45 by this compound can therefore modulate T-cell responses.

Cell Cycle Effects

This compound has been shown to arrest the mammalian cell cycle at the G1 phase. This effect is distinct from other PTP inhibitors like sodium orthovanadate, which arrests the cell cycle at the G2/M boundary.[1] This suggests that this compound's influence on cell cycle progression is mediated through the specific inhibition of PTPs involved in the G1/S transition.

Other Inhibitory Activities

Beyond PTPs, this compound has demonstrated inhibitory effects against other classes of enzymes.

| Target Enzyme | IC50 (µM) |

| HIV-1 Protease | 84 |

| Phospholipase A2 (PLA2) | 16 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's biological activity.

Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This protocol describes a common colorimetric method for measuring PTP activity using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

-

Purified PTP enzyme (e.g., VHR, CD45)

-

This compound

-

p-Nitrophenyl phosphate (pNPP)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the PTP enzyme to each well.

-

Add the this compound dilutions or a vehicle control to the respective wells.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding pNPP to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a strong base (e.g., 1 M NaOH).

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on the cell cycle of a human B cell leukemia line, Ball-1.[1]

Materials:

-

Ball-1 cells

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Culture Ball-1 cells in the presence of various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).

-

Harvest the cells by centrifugation and wash with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI.

-

The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

HIV-1 Protease Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 protease substrate

-

This compound

-

Assay Buffer

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well black microplate, add the HIV-1 protease to each well.

-

Add the this compound dilutions or a vehicle control to the respective wells.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding the fluorogenic HIV-1 protease substrate to each well.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time using a fluorescence microplate reader.

-

The rate of increase in fluorescence is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of this compound to determine the IC50 value.

Phospholipase A2 (PLA2) Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on PLA2 activity using a lecithin-based substrate.

Materials:

-

Phospholipase A2 (PLA2) enzyme

-

Lecithin (as substrate)

-

This compound

-

Assay Buffer (e.g., Tris-HCl buffer containing CaCl2)

-

pH indicator or titrator

Procedure:

-

Prepare a lecithin substrate emulsion in the assay buffer.

-

Prepare serial dilutions of this compound.

-

In a reaction vessel, combine the lecithin emulsion and the this compound dilution or vehicle control.

-

Initiate the reaction by adding the PLA2 enzyme.

-

Monitor the hydrolysis of lecithin by measuring the decrease in pH resulting from the release of fatty acids. This can be done using a pH meter and titrating with a standardized NaOH solution to maintain a constant pH, or by using a pH-sensitive colorimetric indicator.

-

The rate of NaOH consumption or the change in absorbance of the indicator is proportional to the PLA2 activity.

-

Calculate the percentage of inhibition for each concentration of this compound to determine the IC50 value.

Conclusion

This compound is a valuable research tool for studying the roles of various protein tyrosine phosphatases in cellular signaling. Its ability to inhibit key PTPs like VHR and CD45, leading to modulation of the ERK and Lck signaling pathways, respectively, highlights its potential for investigating cellular processes such as proliferation, differentiation, and immune responses. Furthermore, its inhibitory activity against other enzymes like HIV-1 protease and PLA2 suggests a broader range of biological effects that warrant further investigation. The provided experimental protocols offer a foundation for researchers to explore the multifaceted biological activities of this potent inhibitor. When using this compound, it is advisable to consider its potential for promiscuous inhibition and to employ appropriate controls to ensure the specificity of the observed effects.

References

- 1. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of a dimeric derivative of RK-682 with increased inhibitory activity against VHR, a dual-specificity ERK phosphatase: implications for the molecular mechanism of the inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-RK-682 in Cell Signaling Pathways: A Technical Guide

(Rac)-RK-682 is a naturally derived, potent inhibitor of protein tyrosine phosphatases (PTPs), a class of enzymes crucial for regulating a wide array of cellular processes. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on key cell signaling pathways, and detailed experimental protocols for its study.

Introduction to this compound

This compound, a racemic mixture of 3-hexadecanoyl-5-hydroxymethyl-tetronic acid, was originally isolated from microbial metabolites. It has garnered significant interest within the research and drug development communities for its ability to modulate cellular signaling through the inhibition of PTPs. PTPs, in conjunction with protein tyrosine kinases, maintain the delicate balance of protein tyrosine phosphorylation, a fundamental mechanism for controlling cell growth, differentiation, metabolism, and survival. Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and inflammatory disorders, making them attractive therapeutic targets.

Mechanism of Action

This compound functions as a competitive inhibitor of several protein tyrosine phosphatases. Its inhibitory activity is attributed to the tetronic acid core, which is thought to interact with the active site of the phosphatases. It is important to note that some studies suggest RK-682 can be a promiscuous inhibitor and may form aggregates in solution, which could influence its in vitro activity[1].

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified against several key protein tyrosine phosphatases. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

| Target Phosphatase | IC50 (µM) |

| Cell division cycle 25B (CDC-25B) | 0.7 |

| Vaccinia H1-related (VHR) dual-specificity phosphatase | 2.0 |

| Protein Tyrosine Phosphatase 1B (PTP-1B) | 8.6 |

| Low molecular weight protein tyrosine phosphatase (LMW-PTP) | 12.4 |

| CD45 | 54 |

Impact on Core Signaling Pathways

By inhibiting a range of PTPs, this compound exerts significant effects on multiple critical cell signaling pathways, including cell cycle progression and potentially apoptosis.

Cell Cycle Regulation

This compound has been shown to arrest the mammalian cell cycle at the G1/S transition[2]. This effect is primarily mediated through its inhibition of VHR and Cdc25 phosphatases.

-

Inhibition of VHR and its effect on the MAPK/ERK Pathway: VHR is a dual-specificity phosphatase that dephosphorylates and inactivates key components of the mitogen-activated protein kinase (MAPK) pathway, specifically extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK). By inhibiting VHR, this compound leads to the sustained activation of ERK and JNK. Prolonged activation of these kinases can induce cell cycle arrest.

-

Inhibition of Cdc25B: Cdc25B is a crucial phosphatase that activates cyclin-dependent kinase (CDK)/cyclin complexes, which are the engines that drive the cell cycle forward. Specifically, Cdc25B activates the Cdk1/cyclin B complex, which is essential for entry into mitosis. By inhibiting Cdc25B, this compound prevents the activation of these key cell cycle regulators, contributing to cell cycle arrest. Inhibition of Cdc25B has been shown to induce apoptosis in some cancer cell lines[3].

Potential Role in Apoptosis

The inhibition of PTP1B by this compound suggests a potential role in modulating apoptosis, or programmed cell death. PTP1B has been shown to be a negative regulator of apoptosis in some contexts. Inhibition of PTP1B can lead to a reduction in apoptosis by preventing the dephosphorylation of pro-survival signaling molecules[4]. Studies have shown that PTP1B inhibition can decrease the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-2[5]. However, direct studies confirming that this compound induces or inhibits apoptosis and elucidating the specific pathways involved are still needed.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro Protein Tyrosine Phosphatase (PTP) Assay

This protocol is used to determine the inhibitory activity of this compound against a specific PTP using the chromogenic substrate p-nitrophenyl phosphate (pNPP).

Materials:

-

Purified recombinant PTP enzyme

-

This compound stock solution (in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Stop Solution (e.g., 1 M NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add a fixed amount of the purified PTP enzyme to each well of a 96-well plate.

-

Add the serially diluted this compound or vehicle (DMSO) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the phosphatase reaction by adding the pNPP substrate to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader. The intensity of the yellow color is proportional to the amount of dephosphorylated pNPP.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to assess the effect of this compound on the cell cycle distribution of a cell population using flow cytometry.

Materials:

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for a desired period (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with PBS and resuspend the cell pellet in a small volume of PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Phosphorylated Proteins

This protocol is used to detect changes in the phosphorylation status of specific proteins in response to this compound treatment.

Materials:

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for the phosphorylated and total protein of interest)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as described in the cell cycle analysis protocol.

-

Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK).

-

Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin.

Conclusion

This compound is a valuable tool for researchers studying cell signaling pathways. Its ability to inhibit multiple protein tyrosine phosphatases allows for the investigation of the roles of these enzymes in various cellular processes. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for scientists and drug development professionals interested in the further exploration and application of this potent PTP inhibitor. Further research is warranted to fully elucidate its selectivity profile, its precise effects on apoptosis, and its potential as a therapeutic agent.

References

- 1. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vet.cornell.edu [vet.cornell.edu]

- 3. Suppression of Ras-Induced Apoptosis by the Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule Screening against Phosphatases - Creative BioMart [kinasebiotech.com]

- 5. pubcompare.ai [pubcompare.ai]

Preliminary Investigation of (Rac)-RK-682: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-RK-682, a natural product isolated from Streptomyces sp., has been identified as a potent inhibitor of protein tyrosine phosphatases (PTPases). This technical guide provides a comprehensive overview of the preliminary investigations into the effects of RK-682, with a focus on its inhibitory action on PTPases and its consequential impact on mammalian cell cycle progression. The data presented herein, including quantitative analysis of its inhibitory potency and detailed experimental methodologies, serve as a foundational resource for researchers in the fields of cell biology, oncology, and drug discovery.

Core Mechanism of Action: Protein Tyrosine Phosphatase Inhibition

RK-682 functions as a specific inhibitor of protein tyrosine phosphatases, enzymes crucial for the regulation of signal transduction pathways. In vitro studies have demonstrated its potent inhibitory activity against select PTPases.[1]

Quantitative Data on PTPase Inhibition

The inhibitory potency of RK-682 has been quantified against two specific PTPases, CD45 and VHR (Vaccinia H1-Related), a dual-specificity phosphatase. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target PTPase | IC50 (µM) |

| VHR | 2.0 |

| CD45 | 54 |

Data sourced from in vitro dephosphorylation assays.[1]

It is important to note that some studies suggest that RK-682 may act as a promiscuous enzyme inhibitor, and its mechanism of inhibition might not be solely dependent on binding to the catalytic site. Factors such as compound aggregation could influence its apparent inhibitory activity in vitro.[2]

Biological Effect: Cell Cycle Arrest at G1/S Transition

A primary biological consequence of RK-682 treatment in mammalian cells is the arrest of the cell cycle at the transition from the G1 (Gap 1) phase to the S (Synthesis) phase.[1] This effect is distinct from other PTPase inhibitors like sodium orthovanadate, which induces arrest at the G2/M boundary.[1]

Proposed Signaling Pathway for G1/S Arrest

The G1/S transition is a critical checkpoint in the cell cycle, tightly regulated by the activity of cyclin-dependent kinases (CDKs). The activity of these CDKs is, in turn, controlled by phosphorylation and dephosphorylation events. PTPases, such as those of the Cdc25 family, are responsible for the activating dephosphorylation of CDKs. By inhibiting these PTPases, RK-682 is hypothesized to maintain CDKs in an inactive, phosphorylated state. This prevents the phosphorylation of key substrates required for S-phase entry, such as the Retinoblastoma protein (Rb), ultimately leading to cell cycle arrest.

Experimental Protocols

PTPase Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory effect of RK-682 on PTPase activity.

Materials:

-

Recombinant PTPase (e.g., VHR, CD45)

-

RK-682

-

PTPase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of RK-682 in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of RK-682 in the assay buffer.

-

In a 96-well plate, add the recombinant PTPase and the different concentrations of RK-682. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the PTPase substrate.

-

Monitor the dephosphorylation of the substrate over time using a microplate reader at the appropriate wavelength (e.g., 405 nm for pNPP).

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol describes a standard method to analyze the effect of RK-682 on the cell cycle distribution of a mammalian cell line.

Materials:

-

Mammalian cell line (e.g., human B cell leukemia Ball-1)[1]

-

Cell culture medium and supplements

-

RK-682

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 70% ethanol)

-

Staining solution (e.g., Propidium Iodide (PI) with RNase A)

-

Flow cytometer

Procedure:

-

Culture the cells to a desired confluency.

-

Treat the cells with various concentrations of RK-682 or a vehicle control for a specific duration (e.g., 24 hours).

-

Harvest the cells by trypsinization or scraping.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in the PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

Gate the cell population to exclude debris and aggregates.

-

Generate a histogram of DNA content (PI fluorescence) to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The preliminary investigation of this compound has established its role as a potent inhibitor of protein tyrosine phosphatases, leading to a G1/S phase cell cycle arrest in mammalian cells. The data and protocols presented in this guide provide a solid foundation for further research. Future studies should aim to definitively identify the specific PTPase(s) responsible for the cell cycle arrest and elucidate the downstream molecular events in greater detail. Investigating the potential of RK-682 and its analogs as therapeutic agents, particularly in the context of diseases characterized by aberrant cell proliferation such as cancer, represents a promising avenue for future drug development efforts. However, the potential for promiscuous inhibition should be carefully considered in the design and interpretation of future experiments.

References

- 1. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-RK-682: A Technical Guide for Protein Tyrosine Phosphatase Research

Abstract

This technical guide provides an in-depth overview of (Rac)-RK-682, a racemic mixture of the natural product RK-682, for its application as a research tool in the study of protein tyrosine phosphatases (PTPases). This compound is a valuable inhibitor for investigating the role of PTPases in various cellular processes. This document offers a comprehensive summary of its inhibitory activity, detailed experimental protocols for its use, and visualizations of the key signaling pathways it modulates. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies.

Introduction

Protein tyrosine phosphatases (PTPases) are a crucial family of enzymes that counteract the activity of protein tyrosine kinases, playing a pivotal role in regulating a wide array of cellular signaling pathways. Dysregulation of PTPase activity has been implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders. Consequently, PTPase inhibitors are invaluable tools for both basic research and therapeutic development.

This compound is a commercially available PTPase inhibitor that has been utilized in various studies to probe the function of specific PTPases.[1] As a racemic mixture of the natural product RK-682, it offers a cost-effective alternative for initial investigations. This guide details its mechanism of action, inhibitory profile, and practical applications in a laboratory setting.

Mechanism of Action

The inhibitory mechanism of this compound against PTPases is multifaceted and not solely dependent on direct competitive binding to the catalytic site.[1] While it does interact with the active site of PTPases, its mechanism also involves the formation of aggregates and promiscuous binding to protein surfaces.[1] The combined effect of specific binding and aggregation-induced enzyme inhibition contributes to its overall activity.[1] Researchers should be aware that the presence of divalent cations, such as Mg²⁺, can diminish the inhibitory effect of this compound.[1]

Quantitative Data: Inhibitory Profile of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values of this compound against various protein tyrosine phosphatases. This data provides a baseline for comparing its potency across different PTPase family members.

| PTPase Target | IC₅₀ (µM) | Reference(s) |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 8.6 | [2] |

| Low Molecular Weight PTP (LMW-PTP) | 12.4 | [2] |

| Cell Division Cycle 25B (CDC25B) | 0.7 | [2] |

| Vaccinia H1-Related Phosphatase (VHR/DUSP3) | 2.0 | [3][4] |

| CD45 | 54 | [3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound. These protocols are intended as a starting point and may require optimization based on specific experimental conditions and cell types.

In Vitro PTPase Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against a purified PTPase using the generic substrate p-nitrophenyl phosphate (pNPP).

Materials:

-

Purified PTPase of interest (e.g., PTP1B, VHR)

-

This compound

-

pNPP substrate solution (e.g., 10 mM in assay buffer)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Stop Solution (e.g., 1 M NaOH)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

In a 96-well plate, add 10 µL of each this compound dilution or vehicle control (e.g., DMSO) to triplicate wells.

-

Add 80 µL of the purified PTPase solution (at a pre-determined optimal concentration) to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 10 µL of the pNPP substrate solution to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding 50 µL of Stop Solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps to analyze the effect of this compound on the cell cycle distribution of a chosen cell line.

Materials:

-

Cell line of interest (e.g., HeLa, Jurkat)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed the cells in culture plates and allow them to adhere and grow to approximately 50-60% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control for a specified period (e.g., 24 or 48 hours).

-

Harvest the cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and collect by centrifugation. For suspension cells, collect directly by centrifugation.

-

Wash the cells twice with ice-cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Gate the cell populations based on their DNA content (PI fluorescence) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

Inhibition of the MAPK Signaling Pathway through VHR

This compound inhibits the dual-specificity phosphatase VHR (DUSP3). VHR is known to dephosphorylate and inactivate key components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK, JNK, and p38. By inhibiting VHR, this compound can lead to the sustained activation of these MAPK pathways, which are involved in cell proliferation, differentiation, and apoptosis.

Caption: this compound inhibits VHR, leading to increased MAPK signaling.

Modulation of the Insulin Signaling Pathway via PTP1B Inhibition

This compound is an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin signaling pathway, acting by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins. Inhibition of PTP1B by this compound enhances insulin sensitivity and downstream signaling events, such as glucose uptake.

Caption: this compound enhances insulin signaling by inhibiting PTP1B.

Experimental Workflow for PTPase Inhibition Screening

The following diagram illustrates a typical workflow for screening potential PTPase inhibitors, a process where this compound can be used as a positive control.

Caption: A generalized workflow for in vitro PTPase inhibitor screening.

Conclusion

This compound serves as a versatile and accessible research tool for the investigation of protein tyrosine phosphatases. Its inhibitory activity against key PTPases such as PTP1B and VHR makes it particularly useful for studying their roles in insulin signaling, MAPK pathways, and cell cycle regulation. While its mechanism of action is complex and can involve non-specific effects, careful experimental design and data interpretation can yield valuable insights into PTPase biology. The protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in the laboratory, ultimately contributing to a deeper understanding of the critical functions of protein tyrosine phosphatases in health and disease. Researchers are encouraged to consider the potential for off-target effects and to use appropriate controls to validate their findings.

References

Methodological & Application

(Rac)-RK-682: Detailed Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-RK-682, a racemic mixture of the natural product RK-682, is a potent inhibitor of protein tyrosine phosphatases (PTPases). PTPases are critical regulators of signal transduction pathways that control cell growth, differentiation, and metabolism. The dysregulation of PTPase activity is implicated in numerous diseases, including cancer and diabetes. This compound has been identified as a valuable tool for studying the roles of specific PTPases in cellular processes and for evaluating them as therapeutic targets.

This document provides detailed application notes and experimental protocols for the use of this compound in cell culture. It includes information on its mechanism of action, recommended experimental conditions, and protocols for key assays to assess its biological effects.

Chemical Properties and Mechanism of Action

This compound is the racemic form of 3-hexadecanoyl-5-hydroxymethyltetronic acid. It exerts its biological effects by inhibiting the dephosphorylation activity of PTPases. This inhibition leads to an increase in the phosphorylation levels of tyrosine residues on target proteins, thereby modulating downstream signaling pathways. It is important to note that some studies suggest that the inhibitory activity of this compound can be influenced by its tendency to form aggregates in solution and that the presence of divalent cations may affect its potency.[1]

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol but has poor solubility in water.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the in vitro inhibitory activity of this compound against various protein tyrosine phosphatases.

| Target PTPase | IC50 Value (µM) | Source(s) |

| Protein Tyrosine Phosphatase 1B (PTP-1B) | 8.6 | [2] |

| Low Molecular Weight PTP (LMW-PTP) | 12.4 | [2] |

| Cell Division Cycle 25B (CDC-25B) | 0.7 | [2] |

| CD45 | 54 | [3] |

| Vaccinia H1-Related (VHR) Phosphatase | 2.0 | [3][4] |

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

-

This compound powder

-

Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, complete cell culture medium appropriate for the cell line

-

Sterile microcentrifuge tubes

Protocol:

-

Stock Solution (10 mM):

-

Aseptically weigh out the required amount of this compound powder.

-

Dissolve the powder in sterile DMSO to a final concentration of 10 mM. For example, for a compound with a molecular weight of 368.5 g/mol , dissolve 3.685 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C, protected from light.

-

-

Working Solutions:

-

On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

-

Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions (including the vehicle control) and is typically kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.

-

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Optimization for specific cell lines is recommended.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound working solutions

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Treatment:

-

The next day, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM).

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).

-

Western Blot Analysis of Protein Tyrosine Phosphorylation

This protocol describes how to assess the effect of this compound on the overall tyrosine phosphorylation status of cellular proteins.

Materials:

-

Cells of interest

-

6-well or 10 cm cell culture plates

-

This compound working solutions

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibody: anti-phosphotyrosine antibody (e.g., 4G10)

-

Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

-

Treat the cells with the desired concentrations of this compound for a specific time course (e.g., 30 minutes, 1 hour, 4 hours). Include a vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phosphotyrosine antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis: